Phthalic acid, butyl oct-3-yl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phthalic acid, butyl oct-3-yl ester is a chemical compound with the molecular formula C20H30O4 and a molecular weight of 334.4498 g/mol . It is an ester derived from phthalic acid and butyl oct-3-yl alcohol. This compound is part of the phthalic acid esters family, which are widely used as plasticizers to enhance the flexibility and durability of various products .
Vorbereitungsmethoden
Phthalic acid, butyl oct-3-yl ester can be synthesized through the esterification of phthalic anhydride with butyl oct-3-yl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a specific molar ratio of phthalic anhydride to butyl oct-3-yl alcohol and conducting the reaction under controlled temperature and pressure .
Analyse Chemischer Reaktionen
Phthalic acid, butyl oct-3-yl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of phthalic acid and other oxidation products.
Reduction: Reduction reactions can convert the ester into its corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
Phthalic acid, butyl oct-3-yl ester has several scientific research applications:
Chemistry: It is used as a plasticizer in the production of flexible polymers and resins.
Biology: Research studies investigate its potential effects on biological systems and its role as an environmental contaminant.
Medicine: It is studied for its potential impact on human health, particularly its endocrine-disrupting properties.
Industry: Widely used in the manufacturing of plastics, coatings, and adhesives to improve product flexibility and durability
Wirkmechanismus
The mechanism of action of phthalic acid, butyl oct-3-yl ester involves its interaction with various molecular targets and pathways. It can act as an endocrine disruptor by mimicking or interfering with the action of natural hormones. This compound can bind to hormone receptors, altering the normal signaling pathways and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Phthalic acid, butyl oct-3-yl ester can be compared with other phthalic acid esters, such as:
- Di-n-butyl phthalate
- Diethyl phthalate
- Dimethyl phthalate
- Di(2-ethylhexyl) phthalate
- Diisobutyl phthalate
- Diisooctyl phthalate These compounds share similar chemical structures and properties but differ in their specific alkyl groups, which can influence their physical and chemical characteristics. This compound is unique due to its specific butyl oct-3-yl group, which imparts distinct properties and applications .
Eigenschaften
Molekularformel |
C20H30O4 |
---|---|
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
1-O-butyl 2-O-octan-3-yl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C20H30O4/c1-4-7-9-12-16(6-3)24-20(22)18-14-11-10-13-17(18)19(21)23-15-8-5-2/h10-11,13-14,16H,4-9,12,15H2,1-3H3 |
InChI-Schlüssel |
WGGPIODSUQZNTP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(CC)OC(=O)C1=CC=CC=C1C(=O)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.